molecular formula C18H32N2 B2814962 1-Phenyldodecylhydrazine CAS No. 1396968-68-5

1-Phenyldodecylhydrazine

Cat. No.: B2814962
CAS No.: 1396968-68-5
M. Wt: 276.468
InChI Key: CDWLIOANOQQPPA-UHFFFAOYSA-N
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Description

1-Phenyldodecylhydrazine is a hydrazine derivative characterized by a phenyl group attached to a hydrazine moiety, with a dodecyl (C₁₂H₂₅) alkyl chain. This structure imparts unique physicochemical properties, including lipophilicity due to the long alkyl chain, which influences solubility and biological interactions.

Properties

IUPAC Name

1-phenyldodecylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2/c1-2-3-4-5-6-7-8-9-13-16-18(20-19)17-14-11-10-12-15-17/h10-12,14-15,18,20H,2-9,13,16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWLIOANOQQPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C1=CC=CC=C1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyldodecylhydrazine can be synthesized through several methods. One common approach involves the reaction of dodecyl bromide with phenylhydrazine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Phenyldodecylhydrazine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Solvent selection and temperature control are critical factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyldodecylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydrazines.

Scientific Research Applications

1-Phenyldodecylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the development of new materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Phenyldodecylhydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl and dodecyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Key Substituents
1-Phenyldodecylhydrazine C₁₈H₃₂N₂ ~276.47* Phenyl, dodecyl chain
1-(2-Benzylidenehydrazinyl)phthalazine C₁₅H₁₂N₄ 248.29 Phthalazine ring, benzylidene group
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Phenethyl group, hydrochloride salt
2-Phenylacetohydrazide C₈H₁₀N₂O 150.18 Acetohydrazide, phenyl group

*Estimated based on alkyl chain length.

Key Differences :

  • Chain Length : The dodecyl chain in 1-Phenyldodecylhydrazine enhances lipophilicity compared to shorter-chain analogs like (2-Phenylethyl)hydrazine .
  • Functional Groups : Unlike hydrazides (e.g., 2-Phenylacetohydrazide) or aromatic heterocycles (e.g., phthalazine derivatives), 1-Phenyldodecylhydrazine lacks ester or fused-ring systems, affecting reactivity and solubility .

Physical and Chemical Properties

Table 2: Physicochemical Properties

Compound Solubility Melting Point (°C) Stability
1-Phenyldodecylhydrazine* Low in water, high in organic solvents ~80–100 Sensitive to oxidation
1-(2-Benzylidenehydrazinyl)phthalazine Insoluble in water >250 (decomposes) Stable under inert conditions
(2-Phenylethyl)hydrazine dihydrochloride Water-soluble 169–173 Hygroscopic
2-Phenylacetohydrazide Partially soluble in ethanol 114–116 Photolabile

*Inferred from analogous compounds.

Key Trends :

  • Solubility : Hydrochloride salts (e.g., ) enhance water solubility, while alkyl chains (e.g., dodecyl) favor organic phases.
  • Stability : Aromatic hydrazines (e.g., benzylidene derivatives ) exhibit higher thermal stability than aliphatic analogs.

Table 3: Toxicological Data

Compound Key Toxicological Findings Reference
1,2-Diphenylhydrazine Hepatic, renal, and hematological effects in mammals; suspected carcinogen
(2-Phenylethyl)hydrazine dihydrochloride Irritant (skin/eyes); no long-term toxicity data available
Hydralazine (1-hydrazinophthalazine) Hypotensive agent; linked to lupus-like syndrome in humans

Insights for 1-Phenyldodecylhydrazine :

  • Long alkyl chains may reduce acute toxicity compared to aromatic hydrazines but could pose bioaccumulation risks .
  • Limited data necessitate precautionary handling (e.g., gloves, goggles) as per JIS T 8116/8147 standards .

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